

Nortriptyline versus amitriptyline metabolite activity comparison

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Compound Focus: Nortriptyline Hydrochloride

CAS No.: 894-71-3

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Pharmacological & Pharmacokinetic Profile

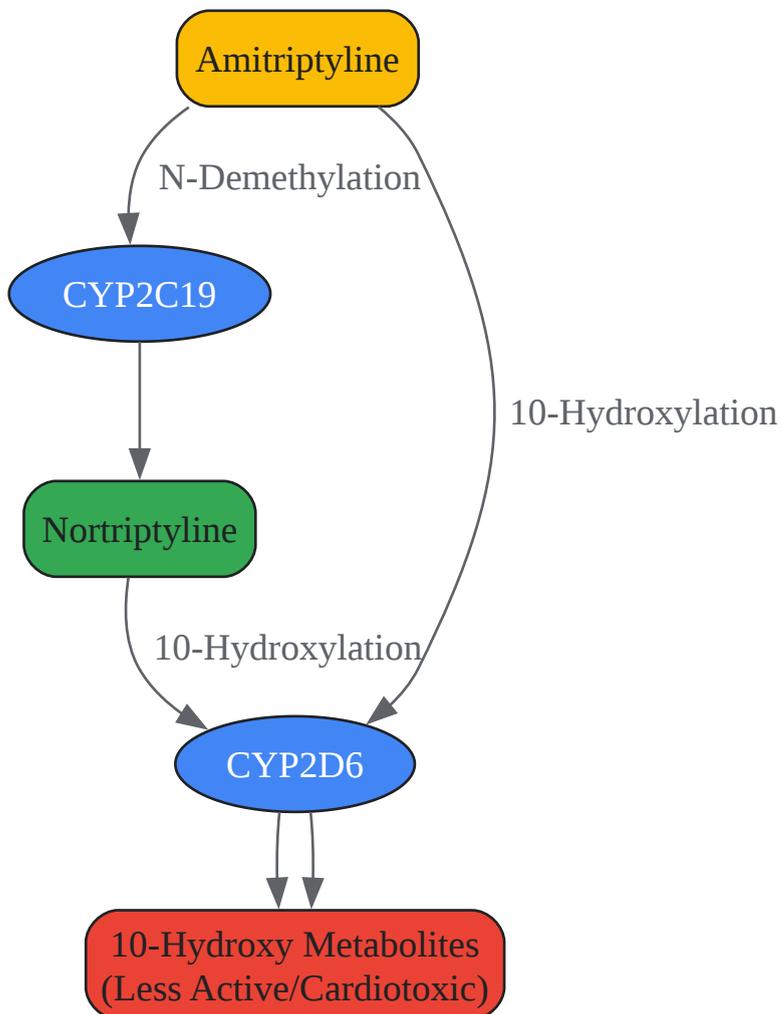
The table below compares the core properties of amitriptyline and its active metabolite, nortriptyline.

Property	Amitriptyline	Nortriptyline
Drug Class	Tertiary amine tricyclic antidepressant (TCA) [1] [2]	Secondary amine tricyclic antidepressant (TCA) [3]
Primary Mechanism of Action	Inhibits serotonin and norepinephrine reuptake (balanced potency) [1]	Preferentially inhibits norepinephrine reuptake [1] [3]
Key Receptor Affinities	Strong antagonist: Muscarinic (M1), Histamine (H1), alpha-adrenergic [2]	Lower anticholinergic and sedative effects than amitriptyline [3]
Primary Metabolic Pathways	CYP2C19 (to nortriptyline); CYP2D6 (to 10-hydroxy metabolites); CYP3A4 [4] [2]	CYP2D6 (main pathway) [5]
Active Metabolites	Nortriptyline [1] [4]	10-Hydroxynortriptyline [3]
Elimination Half-Life	10-28 hours [2]	24 hours (contributes to long therapeutic effect) [1]

Property	Amitriptyline	Nortriptyline
Volume of Distribution	High (17.1 ± 2.4 L/kg) [2]	Information not explicitly stated in search results

Metabolic Pathways and Pharmacogenetics

Amitriptyline's metabolism is highly dependent on the CYP2D6 and CYP2C19 enzymes. Genetic polymorphisms in these enzymes significantly impact drug exposure and clinical outcomes [4] [2]. The following diagram illustrates the primary metabolic pathway.



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Based on these metabolic pathways, here are the clinical pharmacogenomic recommendations for dosing.

Metabolizer Status	Clinical Impact	Dosing Recommendation
CYP2D6 Ultrarapid (UM)	Increased metabolism to less active compounds; risk of therapeutic failure [4].	Avoid TCA or use alternative drug (e.g., citalopram, sertraline). If TCA is used, titrate to a higher dose and use therapeutic drug monitoring (TDM) [4].
CYP2D6 Poor (PM)	Greatly reduced metabolism; higher plasma levels increase risk of side effects [4] [2].	Avoid TCA or use alternative. If TCA is warranted, consider a 50% reduction of the starting dose with TDM [4].
CYP2C19 Ultrarapid (UM)	Increased conversion of amitriptyline to nortriptyline; potential for sub-optimal response [4].	Avoid tertiary amines (amitriptyline); consider secondary amines (nortriptyline, desipramine) [4].
CYP2C19 Poor (PM)	Greatly reduced formation of nortriptyline; potential for sub-optimal response [4].	Avoid tertiary amines (amitriptyline); consider secondary amines (nortriptyline, desipramine) [4].

Therapeutic Drug Monitoring (TDM)

The table below outlines the therapeutic and toxic ranges for these compounds, which are critical for TDM.

Compound	Therapeutic Range (Trough)	Toxic Range	Key Monitoring Considerations
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| **Amitriptyline + Nortriptyline (Combined)** | **80-200 ng/mL** [6] [7] | >500 ng/mL (increased risk of cardiotoxicity, QRS widening) [6] | - Trough level: collect immediately before next dose (≥12 hrs after last dose) [6].

- Some patients may respond outside these ranges or show toxicity within them [6]. | | **Nortriptyline (alone)** | **70-170 ng/mL** [6] [7] | >500 ng/mL [6] | - Displays a "therapeutic window"; levels above or below correlate with poor response [6]. |

Experimental Methodologies for Research

For researchers, here are the methodologies used in key studies to generate the comparative data.

- **In Vitro Reuptake Inhibition & Receptor Binding Assays:** The comparative pharmacological data (reuptake inhibition potencies) is typically generated from **in vitro studies using cell or tissue preparations** expressing the human serotonin transporter (SERT) or norepinephrine transporter (NET). The potency of drugs is measured by their ability to inhibit the reuptake of radiolabeled or fluorescently tagged neurotransmitters [1]. Similarly, receptor binding affinity is determined by measuring the displacement of a known radioligand from cloned human receptors [1].
- **Metabolic Pathway Kinetics:** Detailed kinetic parameters for metabolic reactions (e.g., demethylation and hydroxylation rates) are determined using **human liver microsomes and specific CYP isoform enzymes**. Metabolite formation is quantified using highly sensitive techniques like **liquid chromatography (LC) or mass spectrometry (MS)**. This allows for the determination of reaction rates at different substrate concentrations and the study of inhibition between compounds [8].
- **Therapeutic Drug Monitoring (TDM) Assays:** The standard methodology for measuring serum concentrations of amitriptyline and nortriptyline in clinical practice is **Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)**. This method involves extracting the antidepressants from serum, separating them via liquid chromatography, and then detecting and quantifying them based on their specific mass-to-charge ratio in a mass spectrometer. This provides high specificity and sensitivity [6] [7].

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